molecular formula C18H25ClIN3O B13435673 7-Chloro-3-iodo Hydroxychloroquine

7-Chloro-3-iodo Hydroxychloroquine

Cat. No.: B13435673
M. Wt: 461.8 g/mol
InChI Key: RVVNAAFWULFWKL-UHFFFAOYSA-N
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Description

7-Chloro-3-iodo Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and immunomodulatory drug. This compound is characterized by the presence of chlorine and iodine atoms in its molecular structure, which may confer unique chemical and biological properties. The molecular formula of this compound is C18H25ClIN3O, and it has a molecular weight of 461.77 g/mol .

Preparation Methods

The synthesis of 7-Chloro-3-iodo Hydroxychloroquine involves several steps, starting from hydroxychloroquine. The introduction of the iodine atom is typically achieved through halogenation reactions. The synthetic route may involve the following steps:

Chemical Reactions Analysis

7-Chloro-3-iodo Hydroxychloroquine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-Chloro-3-iodo Hydroxychloroquine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-3-iodo Hydroxychloroquine is likely similar to that of hydroxychloroquine. It may interfere with lysosomal activity and autophagy, alter membrane stability, and modulate signaling pathways and transcriptional activity. These actions can result in the inhibition of cytokine production and modulation of co-stimulatory molecules, contributing to its immunomodulatory effects .

Comparison with Similar Compounds

7-Chloro-3-iodo Hydroxychloroquine can be compared with other similar compounds, such as:

The presence of both chlorine and iodine atoms in this compound makes it unique and may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H25ClIN3O

Molecular Weight

461.8 g/mol

IUPAC Name

2-[4-[(7-chloro-3-iodoquinolin-4-yl)amino]pentyl-ethylamino]ethanol

InChI

InChI=1S/C18H25ClIN3O/c1-3-23(9-10-24)8-4-5-13(2)22-18-15-7-6-14(19)11-17(15)21-12-16(18)20/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22)

InChI Key

RVVNAAFWULFWKL-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1I)Cl)CCO

Origin of Product

United States

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